Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate
描述
Pharmacological Applications
- Anti-inflammatory agents : Derivatives inhibit prostaglandin E₂ and nuclear factor κB pathways.
- Antiviral activity : Piperidinyl-substituted triazolopyrimidines show anti-HIV-1 reverse transcriptase inhibition.
- Enzyme inhibition : Thiazolo[5,4-d]pyrimidines act as adenosine A₂A receptor antagonists for neurodegenerative disease treatment.
Chemical Versatility
- Synthetic flexibility : Piperidine rings enable structural modifications via N-acylation, Suzuki coupling, and multicomponent reactions.
- Bioisosteric potential : Piperidine’s conformational flexibility mimics natural ligands, improving drug-target interactions.
Table 1 : Key Piperidinyl-Pyrimidine Derivatives and Applications
Taxonomic Classification and Nomenclature Systems
Pyrimidine-piperidine conjugates follow IUPAC and heterocyclic nomenclature rules:
Core Structure
Nomenclature of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate
- Parent ring : Pyrimidine (positions 1–6).
- Substituents :
Systematic name : Ethyl 6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carboxylate.
Tautomerism
The 4-hydroxypyrimidine moiety exists in equilibrium with its 4-pyrimidone form, affecting reactivity and hydrogen-bonding capacity.
Overview of this compound
Structural and Physical Properties
Table 2 : Synthetic Routes to this compound
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| N-Acylation of 6-amino-5-nitrosopyrimidine | BOP/EDCI coupling with carboxylic acids | 44–61% | |
| Cyclocondensation of β-ketoesters | Amidines or thioureas | 50–75% |
Applications
- Drug intermediate : Used in synthesizing kinase inhibitors (e.g., PI3K/mTOR inhibitors).
- Enzyme inhibitor precursor : Modified to target lipoxygenases and reverse transcriptases.
The compound’s CAS number (25693-43-0) and commercial availability underscore its utility in medicinal chemistry.
属性
IUPAC Name |
ethyl 6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-11(17)9-8-13-12(14-10(9)16)15-6-4-3-5-7-15/h8H,2-7H2,1H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXRWQJOGNFOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365418 | |
| Record name | ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25693-43-0 | |
| Record name | ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate generally involves:
- Construction of the pyrimidine ring system with appropriate substituents.
- Introduction of the piperidin-1-yl group via nucleophilic substitution or coupling reactions.
- Esterification of the pyrimidine-5-carboxylic acid to the ethyl ester.
The key challenge lies in the selective functionalization of the pyrimidine ring and maintaining the integrity of sensitive groups during synthesis.
Reported Synthetic Routes
Nucleophilic Substitution on Pyrimidine Precursors
A common approach involves starting with ethyl 4-hydroxy-2-chloropyrimidine-5-carboxylate or related halogenated pyrimidine esters. The chlorine at the 2-position is displaced by piperidine under mild conditions, typically in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile, often in the presence of a base like potassium carbonate.
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl 4-hydroxy-2-chloropyrimidine-5-carboxylate + Piperidine + K2CO3 in DMF/MeCN | 0.2–0.3 h | Room Temp | 90–99 | Stirred under nitrogen atmosphere |
This method leverages the nucleophilicity of the piperidine nitrogen to substitute the halogen, yielding the desired compound with high purity and yield.
Multi-Step Synthesis from Pyrimidine Precursors
Another method involves the synthesis of intermediate compounds such as ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate, which can be further modified to introduce the hydroxy group at C-4 and the piperidine substituent at C-2.
- The intermediate is prepared by reacting 4-piperidinemethanol with ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate in the presence of potassium carbonate in DMF/MeCN.
- Subsequent hydrolysis or oxidation steps introduce the hydroxy functionality on the pyrimidine ring.
Mannich-Type and Condensation Reactions
In some research contexts, the compound is synthesized via Mannich base formation or condensation reactions involving hydrazides and formaldehyde in the presence of piperidine and pyrimidine derivatives. This approach allows for the introduction of the piperidin-1-yl moiety and hydroxy group through controlled reaction conditions, often involving ice-bath stirring and subsequent crystallization.
Detailed Reaction Example
| Step | Reagents & Conditions | Description | Yield & Observations |
|---|---|---|---|
| 1 | Stir 4-piperidinemethanol (2.48 g, 21.55 mmol) with K2CO3 (8.9 g, 64.65 mmol) in 1:1 DMF/MeCN (20 mL) under N2 for 10 min at RT | Deprotonation and activation of piperidinemethanol | Intermediate formed, ready for next step |
| 2 | Add ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (5 g, 21.55 mmol) to the mixture, stir for 20 min | Nucleophilic substitution of methylsulfonyl by piperidine moiety | Product isolated by extraction and drying |
| 3 | Dilute with water (100 mL), extract with ethyl acetate (2 × 100 mL), dry over MgSO4, evaporate solvent | Purification of the product | Yield: 5.7 g (99%), orange solid |
This procedure yields ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate, which can be further converted to the target compound by oxidation or hydrolysis to introduce the hydroxy group at C-4.
Analytical and Purification Techniques
- Extraction: Organic solvents such as ethyl acetate are used to separate the product from aqueous phases.
- Drying: Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) is used to dry organic layers.
- Chromatography: Column chromatography with solvent systems like petroleum ether/ethyl acetate or ethyl acetate/methanol gradients is employed to purify the product.
- Recrystallization: Final purification often involves recrystallization from ethanol or alcohol-water mixtures to obtain a pure solid.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Ethyl 4-hydroxy-2-chloropyrimidine-5-carboxylate + Piperidine | K2CO3, DMF/MeCN, RT, N2 atmosphere | High yield, straightforward | Requires halogenated precursor |
| Multi-step synthesis via intermediates | 4-Piperidinemethanol + ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | K2CO3, DMF/MeCN, RT | High purity, scalable | Multiple steps, intermediate isolation |
| Mannich-type condensation | Pyrimidine derivatives + piperidine + formaldehyde | Ice-bath stirring, DMF, crystallization | Introduces multiple substituents simultaneously | More complex reaction control |
Research Findings and Optimization
- Reaction times are typically short (10–30 minutes) under mild temperatures, which minimizes side reactions and degradation.
- Use of polar aprotic solvents enhances nucleophilicity and solubility of reactants, improving yields.
- Base choice (commonly potassium carbonate) is critical for deprotonation and facilitating substitution.
- Purification steps are crucial to remove unreacted starting materials and side products, ensuring high purity for downstream applications.
化学反应分析
Types of Reactions
Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The piperidine moiety can be substituted with other amines or functional groups to create new compounds with potentially enhanced properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets via hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to the modulation of biological pathways. For instance, it may inhibit enzyme activity or block receptor sites, thereby exerting its therapeutic effects.
相似化合物的比较
Comparison with Similar Compounds
Structurally analogous pyrimidine-5-carboxylates differ in substituents at positions 2 and 4, leading to variations in physicochemical properties, synthetic routes, and applications. Below is a detailed comparison:
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (CAS 53554-29-3)
- Substituents : Methylthio (-SMe) at position 2.
- Molecular Formula : C₉H₁₂N₂O₃S; MW : 244.27 g/mol .
- Synthesis: Condensation of S-methylisothiourea hemisulfate with diethyl ethoxymethylenemalonate in ethanol, followed by acid workup .
- Applications : Intermediate for anticancer agents (e.g., hydrolysis to carboxylic acid for amide coupling with aryl amines) .
- Key Differences : The methylthio group increases lipophilicity but may oxidize to sulfoxide/sulfone derivatives, unlike the stable piperidine group in the target compound.
Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 343-67-9)
- Substituents : Trifluoromethyl (-CF₃) at position 2.
- Molecular Formula : C₈H₇F₃N₂O₃; MW : 244.15 g/mol .
- Synthesis : Likely via cyclization of trifluoromethyl-containing precursors or halogen displacement.
- Applications : Used in pharmaceuticals for metabolic stability due to the electron-withdrawing CF₃ group .
- Key Differences : The CF₃ group enhances resistance to enzymatic degradation but reduces basicity compared to the piperidine group.
Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate (CAS 1034617-86-1)
- Substituents : 4-Hydroxypiperidin-1-yl at position 2.
- Molecular Formula : C₁₂H₁₇N₃O₃; MW : 251.28 g/mol .
- Synthesis : Nucleophilic substitution of a chloro precursor (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) with 4-hydroxypiperidine .
- Applications: Potential kinase inhibitor due to hydrogen-bonding capability from the hydroxyl group .
- Key Differences : The hydroxyl group on piperidine improves aqueous solubility but may introduce metabolic vulnerability via oxidation.
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (CAS 55613-22-4)
- Substituents : Phenyl (-C₆H₅) at position 2.
- Molecular Formula : C₁₃H₁₂N₂O₃; MW : 244.25 g/mol .
- Synthesis : Cyclocondensation of phenyl-substituted precursors.
- Applications : Explored in anti-inflammatory and antimicrobial studies due to aromatic interactions .
Research Findings and Trends
- Synthetic Flexibility : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) is a versatile precursor for introducing diverse substituents via nucleophilic substitution .
- Biological Activity : Piperidine-containing derivatives exhibit improved pharmacokinetics due to enhanced solubility and target engagement .
- Stability Considerations : Methylthio groups are prone to oxidation, whereas trifluoromethyl and piperidine groups offer superior stability .
生物活性
Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS No. 25693-43-0) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including case studies, data tables, and relevant literature.
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol
CAS Number: 25693-43-0
The compound features a pyrimidine ring substituted with a piperidine group and a carboxylate moiety, which contributes to its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action, primarily targeting various enzymes and receptors involved in disease processes:
- Inhibition of Mycobacterium tuberculosis: In a study focused on high-throughput screening against Mycobacterium tuberculosis, this compound demonstrated notable inhibitory effects with an IC50 value indicating its potential as an antitubercular agent .
- Anticancer Activity: The compound has been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the growth of cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 µM, suggesting it may be more effective than traditional chemotherapeutics like 5-Fluorouracil .
Biological Activity Data
The following table summarizes key biological activity data for this compound:
Case Studies
-
Antitubercular Screening:
A recent study conducted by AbbVie screened approximately 100,000 compounds for their ability to inhibit M. tuberculosis. This compound was identified as one of the promising candidates, demonstrating significant activity against the pathogen without considerable cytotoxicity towards eukaryotic cells . -
Cancer Cell Line Studies:
In vitro studies involving MCF-7 and MDA-MB-231 cell lines showed that this compound not only inhibited cell proliferation but also induced apoptosis, evidenced by increased caspase activity in treated samples . The selectivity index suggests a favorable safety margin for potential therapeutic applications.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits low toxicity in animal models, with no acute toxicity observed at doses up to 2000 mg/kg in Kunming mice . This safety profile is crucial for further development as a therapeutic agent.
常见问题
Basic Research Questions
Q. What synthetic methodologies are typically employed for preparing ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate, and how can reaction efficiency be optimized?
- Answer : The compound can be synthesized via multi-component reactions (MCRs) such as the Biginelli reaction, which is widely used for pyrimidine derivatives. Optimization involves:
- Catalyst selection : Lewis acids (e.g., HCl, Yb(OTf)₃) or organocatalysts to enhance regioselectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF, ethanol) under reflux conditions to improve yield .
- Substrate ratios : Maintaining a 1:1:1 ratio of aldehyde, β-ketoester, and urea/thiourea derivatives to minimize side products .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Answer :
- NMR spectroscopy : identifies substituents on the pyrimidine ring (e.g., piperidinyl protons at δ 1.4–2.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for C₁₃H₁₉N₃O₃: calc. 265.14, observed 265.13) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .
Advanced Research Questions
Q. How can structural discrepancies in X-ray crystallography data for this compound be resolved?
- Answer :
- Refinement software : Use SHELXL for small-molecule refinement, particularly for handling twinning or high thermal motion .
- Validation tools : Check for ADDSYM alerts in PLATON to detect missed symmetry elements .
- Data collection : Ensure high-resolution (<1.0 Å) datasets at low temperature (100 K) to reduce thermal noise .
Q. What computational methods are suitable for analyzing the puckering conformation of the pyrimidine ring and its impact on bioactivity?
- Answer :
- Ring puckering analysis : Apply Cremer-Pople parameters (e.g., puckering amplitude , phase angle ) using crystallographic data .
- Docking studies : Molecular dynamics (MD) simulations with software like AutoDock Vina to correlate ring conformation with binding affinity to targets (e.g., acetylcholinesterase in ).
- Example : demonstrates how puckering coordinates explain steric effects in heterocyclic inhibitors.
Q. How can reaction mechanisms for piperidine incorporation into the pyrimidine scaffold be experimentally validated?
- Answer :
- Kinetic studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-determining steps .
- Isotopic labeling : Use -labeled piperidine to trace nucleophilic substitution pathways .
- DFT calculations : Gaussian09 simulations to map transition states and activation energies .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?
- Answer :
- Cross-validation : Compare X-ray bond lengths/angles with DFT-optimized geometries (e.g., C-N bond lengths in piperidine: ~1.47 Å experimentally vs. 1.45 Å computationally) .
- Error analysis : Use R-factor metrics (e.g., < 5%) and residual density maps to assess data quality .
- Example : resolves conflicts in dihydropyrimidine structures by correlating NMR coupling constants with crystallographic torsion angles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
